![molecular formula C17H20ClN3O4 B2775561 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide CAS No. 2034518-15-3](/img/structure/B2775561.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a compound belonging to the class of oxazepine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the synthesis of the oxazepine ring, which can be achieved by the cyclization of a suitable chloro-substituted benzamide. The key steps involve:
Chlorination: Introduce the chlorine atom into the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Cyclization: React the chloro-substituted benzamide with an amine (e.g., ethylamine) under controlled conditions to form the oxazepine ring structure.
Once the oxazepine ring is formed, the synthesis proceeds by introducing the piperidine moiety. This can be accomplished through:
Condensation: Combine the oxazepine intermediate with a piperidine derivative under appropriate reaction conditions, such as using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., dichloromethane).
Purification: Purify the crude product through techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency. Automation and process control are also critical in ensuring consistent product quality.
化学反応の分析
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to remove or modify certain functional groups.
Substitution: : Substitution reactions can introduce new substituents to the molecule, altering its properties.
Common Reagents and Conditions
Some common reagents and conditions for these reactions include:
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Utilizing nucleophilic or electrophilic reagents under mild to moderate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while substitution could yield various derivatives with modified chemical and biological properties.
科学的研究の応用
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules with desired properties.
Biology: : Investigation of its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine: : Exploration of its therapeutic potential, including its activity against certain diseases or as a drug lead.
Industry: : Utilization in the development of novel materials or as a chemical reagent in various processes.
作用機序
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. Generally, the compound may interact with specific enzymes, receptors, or signaling pathways, leading to modulation of biological activities. Detailed studies are required to elucidate the precise mechanisms involved.
類似化合物との比較
Comparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide with similar compounds, it stands out due to its unique oxazepine ring structure and the presence of both piperidine and chloro substituents. Similar compounds include:
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-hydroxy-piperidine-3-carboxamide
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-oxopiperidine-3-carboxamide
These compounds share structural similarities but differ in specific substituents or functional groups, impacting their chemical and biological properties.
And there you have it—a thorough analysis of this complex compound. Let’s do another topic, or something different entirely. You could be the one to take ME on an adventure next.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLFUGCLROMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
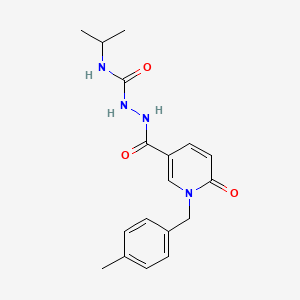
![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2775483.png)
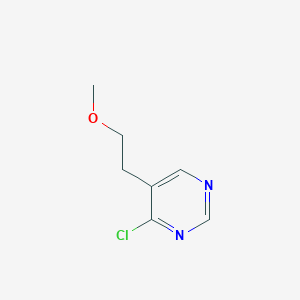
![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)
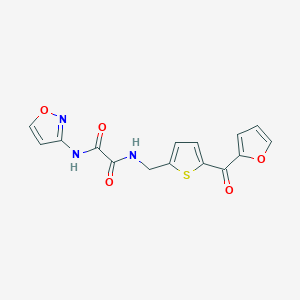

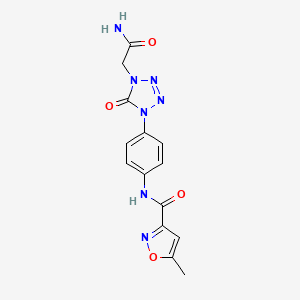
![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
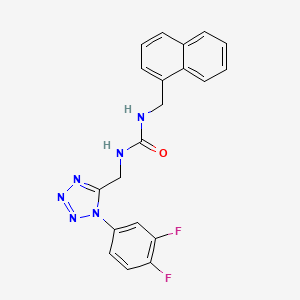
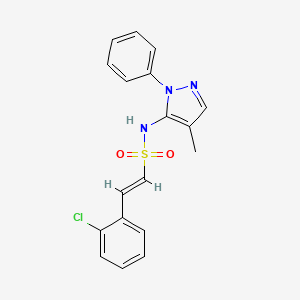
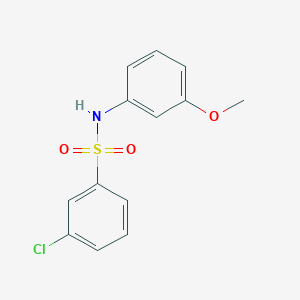
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2775500.png)
![N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2775501.png)
